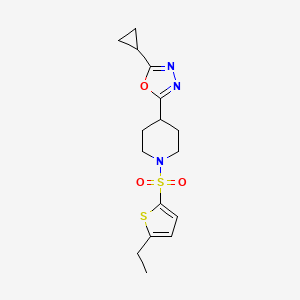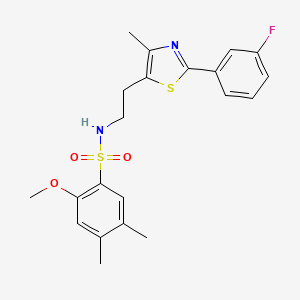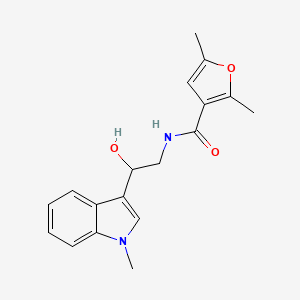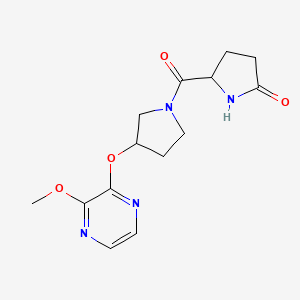![molecular formula C11H12F3N3O3 B2360967 N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine CAS No. 62054-67-5](/img/structure/B2360967.png)
N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine” is a chemical compound with the empirical formula C11H11F3N2O3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine” is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) on the phenyl ring, and an amine group attached to a morpholine ring . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography, but such data was not found in the sources I accessed.Physical And Chemical Properties Analysis
“N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine” is a solid substance . Its molecular weight is 276.21 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the sources I accessed.Applications De Recherche Scientifique
Reaction Mechanisms and Catalysis
- Base Catalysis and Nucleophilic Substitution Reactions: The compound exhibits unique behavior in aromatic nucleophilic substitution reactions. Studies have shown that while the reactions of certain substrates with primary amines are not base catalyzed, reactions with secondary amines like morpholine are prone to base catalysis. The differential reactivity between primary and secondary amines in these reactions has been a topic of investigation, providing insights into the subtleties of chemical reaction mechanisms (Akpojivi, Emokpae, & Hirst, 1994).
Interaction with Reactive Nitrogen Species
- Peroxynitrite Reactions and Hydroxylamine Formation: Research revisiting the interaction of secondary amines like morpholine with peroxynitrite highlighted the formation of N-nitrosomorpholine and N-nitromorpholine. The study discovered that N-hydroxymorpholine is a major product of this reaction, especially at higher pH levels. This finding was previously overlooked, and the study has contributed to a better understanding of the radical pathways involved in these reactions (Kirsch et al., 2006).
Nitrosation and Nitrosamine Formation
- Mechanism of Nitrosation: Studies have explored the nitrosation process of thiols and amines, including morpholine, by oxygenated NO solutions at physiological pH. The research provided kinetic details and stoichiometry of this process, contributing significantly to the understanding of the nitrosation mechanism and the nature of nitrosating intermediates (Goldstein & Czapski, 1996).
- Antitumour Activity: Research on compounds synthesized from N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a related compound, has demonstrated antitumour activity against specific cancer cell lines. This illustrates the potential of derivatives of these chemical structures in medicinal applications (Ji et al., 2018).
Catalytic and Synthetic Chemistry
- Evidence for Catalytic Transition States: Research into the aminolysis of certain esters by cyclic secondary amines like morpholine suggested a highly ordered transition state in the reaction mechanism. These findings offer valuable insights into the kinetics and mechanism of such reactions, contributing to the broader understanding of catalysis and synthetic chemistry (Um et al., 2015).
Safety and Hazards
As with any chemical, handling “N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine” requires appropriate safety measures. It’s important to wear protective gloves, eye protection, and face protection . If skin or eye irritation occurs, seek medical advice or attention . Always follow the safety guidelines provided by the manufacturer or supplier.
Propriétés
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDNGHJBHPAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)
![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)
![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)



